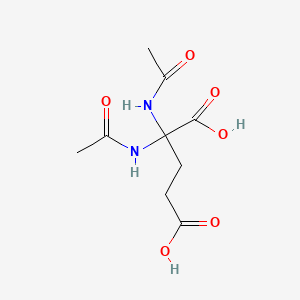
Pentafluorobenzyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorobenzyl acrylate is a useful research compound. Its molecular formula is C10H5F5O2 and its molecular weight is 252.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Azide–para-Fluoro Substitution on Polymers
Pentafluorobenzyl acrylate is used in polymer chemistry due to its high susceptibility to para-fluoro substitution with thiols. This property enables versatile modifications of polymers, such as the efficient azide–para-fluoro substitution demonstrated in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) and related polymers, resulting in products with a multitude of onward modifications (Noy et al., 2019).
Functionalized Nanoporous Thin Films and Fibers
Using poly(pentafluorophenyl (methyl)acrylates), researchers created nanoporous structures in thin films and fibers. These structures remained reactive for further chemical modifications, highlighting the material's versatility in creating reactive, structured surfaces (Zhao et al., 2013).
Synthesis of Reactive Flame Retardant
This compound's derivative, Pentabromobenzyl acrylate, has been synthesized for use as a flame retardant. The compound's effectiveness in enhancing the flame resistance of materials, without significant environmental or health risks, makes it a valuable substance in material science and safety applications (Gao, 2012).
Enantioselective Catalysis
This compound derivatives have been used in enantioselective catalysis, demonstrating high efficiency and selectivity in reactions important for pharmaceutical and chemical industries (Lynikaite et al., 2008).
Synthesis of Multifunctional Materials
Poly(pentafluorophenyl acrylate) and poly(pentafluorophenylmethacrylate) have been polymerized for the preparation of multifunctional polymers. These polymers have shown reactivity towards amines and alcohols, making them useful in creating diverse functional materials (Eberhardt et al., 2005).
Organic Photovoltaics
This compound derivatives have been employed in the field of organic photovoltaics. Research on bis(pentafluorobenzyl)[60]fullerene showed its potential in creating high-performance organic photovoltaic devices, due to its unique molecular interactions (Li et al., 2010).
Advanced Polymer Synthesis
The compound has been used in advanced polymer synthesis techniques, such as in the preparation of complex multiblock copolymers, illustrating its role in creating novel polymeric materials with unique properties (Fu et al., 2014).
Safety and Hazards
Direcciones Futuras
While specific future directions for Pentafluorobenzyl acrylate were not found in the search results, the field of acrylate chemistry, particularly in the area of polymerization-induced self-assembly (PISA), is a topic of ongoing research . This includes the development of new initiation processes, the creation of high-order structures, and the production of hybrid materials .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJGUSJTKJBAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153614-61-0 |
Source


|
| Record name | 153614-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
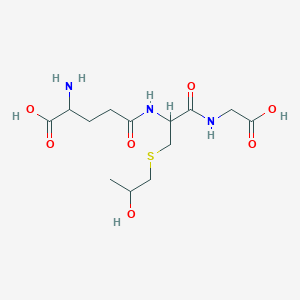

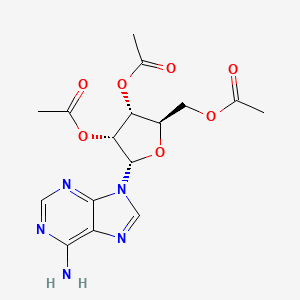
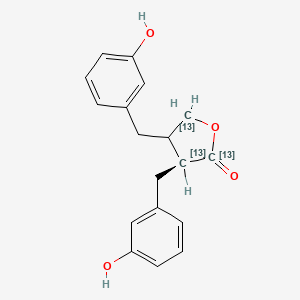


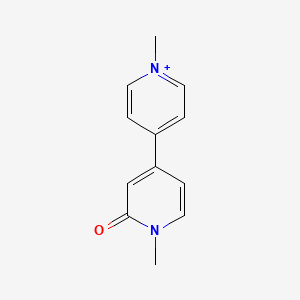
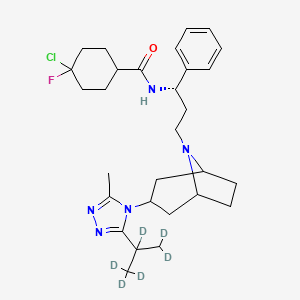
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)


